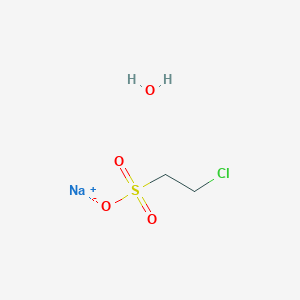

Sodium 2-chloroethanesulfonate monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Sulfite Halide Nucleophilic Substitution

The nucleophilic substitution of 1-bromo-2-chloroethane with sodium sulfite remains the most widely adopted method. Key steps involve:

-

Reagent Preparation : Aqueous sodium sulfite (0.8 mol) is combined with copper(I) chloride (0.08 mol) and tetrabutylammonium chloride (0.02 mol) in water at 50°C .

-

Halide Addition : 1-Bromo-2-chloroethane (4 mol) is added dropwise over 1 hour, followed by 30-minute stirring to ensure complete substitution .

-

Workup : The mixture is cooled, layered, and subjected to reduced-pressure evaporation. Methanol reflux (500 mL, 0.5 h) removes sodium chloride, and crystallization at 0°C yields the product .

Optimization Insights :

-

Catalytic System : Copper chloride accelerates the substitution rate, while tetrabutylammonium chloride acts as a phase-transfer catalyst, enhancing interfacial reactivity .

| Parameter | Value | Source |

|---|---|---|

| Temperature | 50°C | |

| Reaction Time | 1.5 h | |

| Catalyst Loading | 10 mol% CuCl, 2.5 mol% TBAC | |

| Solvent | Water |

Hydrolysis of Sulfonyl Chloride Precursors

2-Hydroxyethanesulfonyl chloride hydrolysis offers an alternative route, albeit with mechanistic complexity:

-

Intermediate Formation : The reaction proceeds via a transient β-sultone (1,2-oxathietane 2,2-dioxide), which rapidly undergoes nucleophilic ring-opening .

-

Kinetic Control : Hydrolysis rates depend on hydroxide ion concentration, with competing pathways:

Critical Considerations :

-

Deuterium Labeling : Confirms the absence of sulfene intermediates, favoring a six-membered cyclic transition state .

-

Byproduct Mitigation : Chloride ions suppress β-sultone reversion to sulfonyl chloride, improving yield .

Industrial-Scale Synthesis via 1,2-Dichloroethane (EDC)

Patent JP3572407B2 outlines a scalable method using EDC and sodium sulfite :

-

Reaction Setup : EDC reacts with sodium sulfite in water or alcoholic aqueous media under autoclave conditions (105°C, 1 h) .

-

Selectivity Challenges : Competing reactions produce sodium ethylenedisulfonate (EDS) as a byproduct.

Optimization Strategies :

-

Solvent Selection : Ethanol-water mixtures (1:1 v/v) reduce EDS formation to <5% .

-

Stoichiometry : Excess sodium sulfite (1.5:1 molar ratio) minimizes di-substitution .

| Condition | Small-Scale Yield | Industrial Yield |

|---|---|---|

| Temperature | 105°C | 95–100°C |

| Pressure | Atmospheric | 2–3 bar |

| EDC Conversion | 88% | 78% |

Catalytic Methods with Phase Transfer Catalysts

Quaternary ammonium salts enhance interfacial reactivity in biphasic systems:

-

Catalyst Role : Tetrabutylammonium chloride partitions reactants into the aqueous phase, accelerating sulfite-halide interaction .

-

Reaction Profile :

Limitations : Catalyst recovery remains challenging, necessitating cost-benefit analysis for industrial adoption .

Purification and Crystallization Techniques

Post-synthesis purification ensures pharmaceutical-grade purity:

-

Solvent Extraction : Methanol removes NaCl impurities via hot filtration (40–50°C) .

-

Crystallization : Slow cooling (0°C, 2 h) yields monohydrate crystals with ≤0.5% residual solvents .

Analytical Data :

Chemical Reactions Analysis

Types of Reactions: : Sodium 2-chloroethanesulfonate monohydrate undergoes various chemical reactions, including substitution and sulfoethylation reactions .

Common Reagents and Conditions

Substitution Reactions: This compound can react with nucleophiles such as amines and thiols under mild conditions to form substituted products.

Sulfoethylation Reactions: It is commonly used as a sulfoethylating agent in the preparation of sulfoethyl cellulose.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can include sulfonated amines or thiols.

Sulfoethylated Cellulose: When used as a sulfoethylating agent, it forms sulfoethyl cellulose, which has applications in various industries.

Scientific Research Applications

Synthesis and Preparation

Sodium 2-chloroethanesulfonate is typically synthesized from 1-bromo-2-chloroethane and sodium sulfite. The process involves heating these reactants under controlled conditions to yield the sulfonate salt, which can then be crystallized from the solution .

Applications Overview

-

Organic Synthesis

- Sulfoethylating Agent : Used in the preparation of sulfoethyl cellulose, which is important in the production of hydrophilic polymers that find applications in pharmaceuticals and cosmetics .

- Coal Water Slurry Dispersant : Employed as a dispersing agent in coal-water slurry formulations, enhancing the stability and fluidity of coal suspensions for energy applications .

-

Biochemical Applications

- Protein Modification : Acts as a reagent for modifying proteins through sulfoethylation, which can alter their solubility and biological activity, facilitating studies in protein chemistry .

- Cell Culture Media : Utilized in developing specialized media for culturing cells, particularly for enhancing cell growth and viability in laboratory settings .

-

Industrial Applications

- Textile Industry : Used as a dyeing auxiliary agent to improve dye uptake and fixation on fabrics, leading to better colorfastness and vibrancy .

- Pharmaceuticals : Involved in the synthesis of active pharmaceutical ingredients (APIs), where it serves as an intermediate in various chemical reactions .

Case Study 1: Sulfoethyl Cellulose Production

A study demonstrated the effectiveness of sodium 2-chloroethanesulfonate as a sulfoethylating agent in synthesizing sulfoethyl cellulose. The resulting polymer exhibited enhanced water retention and viscosity properties, making it suitable for use in personal care products.

Case Study 2: Coal Water Slurry Dispersant

Research highlighted the use of sodium 2-chloroethanesulfonate in formulating coal-water slurries. The compound improved dispersion stability, allowing for more efficient combustion processes in power generation.

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Sulfoethyl cellulose | Improved hydrophilicity |

| Biochemistry | Protein modification | Enhanced solubility |

| Industrial | Textile dyeing | Better colorfastness |

| Energy Sector | Coal-water slurry dispersant | Increased stability |

Mechanism of Action

The mechanism of action of sodium 2-chloroethanesulfonate monohydrate involves its ability to act as a sulfoethylating agent. It reacts with nucleophilic groups in biomolecules or synthetic polymers, introducing sulfoethyl groups that can alter the properties and functions of the target molecules . The molecular targets include hydroxyl, amino, and thiol groups, and the pathways involved are typically nucleophilic substitution reactions .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Sodium 2-chloroethanesulfonate monohydrate

- CAS No.: 15484-44-3

- Molecular Formula : C₂H₄ClNaO₃S·H₂O

- Molecular Weight : 184.57 g/mol

- Synonyms: 2-Chloroethanesulfonic acid sodium salt monohydrate; 2-Chloroethylsulfonate sodium hydrate .

Physical and Chemical Properties :

- Appearance : White crystalline solid (inferred from analogous sulfonates) .

- Storage : Requires protection from light and room temperature storage .

- Purity : Typically ≥98% for laboratory use .

Structural Analogs: Chloro-Substituted Sulfonates

Key Differences :

- Substituent Effects : The chloro group in Sodium 2-chloroethanesulfonate enhances electrophilicity, making it reactive in alkylation reactions, whereas the mercapto group in Sodium 2-mercaptoethanesulfonate facilitates redox chemistry .

- Hydration States: Hydration (e.g., mono- vs. trihydrate) impacts solubility and crystal packing. For example, Sodium cyanochloranilate trihydrate’s trihydrate form stabilizes its crystal lattice but reduces thermal stability .

Sodium Alkylsulfonates: Chain Length and Functionalization

Key Differences :

- Chain Length : Longer alkyl chains (e.g., heptanesulfonate) increase hydrophobicity, making them suitable for chromatographic separations, while shorter chains (e.g., 2-chloroethanesulfonate) favor solubility in polar solvents .

- Functional Groups : The allyl group in Sodium 2-methylprop-2-ene-1-sulphonate enables polymerization, unlike the electrophilic chloro group in Sodium 2-chloroethanesulfonate .

Biological Activity

Sodium 2-chloroethanesulfonate monohydrate (NaCES) is a sulfonate compound with notable biological activity and applications in various fields, including biochemistry, materials science, and pharmaceuticals. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₂H₄ClNaO₃S

- Molecular Weight : 166.55 g/mol

- Physical State : Colorless to light orange liquid

- CAS Number : 15484-44-3

NaCES exhibits biological activity primarily through its role as a sulfonating agent. It can modify biomolecules such as proteins and polysaccharides, influencing their structure and function. The sulfonate group enhances solubility and reactivity, making it valuable in biochemical applications.

Biological Applications

- Cellulose Modification : NaCES is used in the sulfoethylation of cellulose, enhancing its properties for various applications. Studies have shown that the degree of substitution (DSSE) can be significantly influenced by reaction conditions such as temperature and solvent choice. For example, sulfoethylation in isopropanol (IPA) yielded higher DSSE compared to other solvents like cyclohexane or toluene .

- Graphene Oxide Functionalization : NaCES has been employed to modify graphene oxide, resulting in sulfonated graphene oxide (SGO). This modification improves the mechanical properties and wear resistance of composite materials. SGO demonstrated enhanced tensile strength when incorporated into waterborne polyurethane (WPU) composites, with optimal performance observed at specific concentrations .

- Antimicrobial Activity : Research indicates that sodium sulfonates, including NaCES, possess antimicrobial properties. They can disrupt microbial cell membranes or interfere with metabolic processes. Specific case studies have highlighted the effectiveness of sulfonated compounds in inhibiting bacterial growth, making them potential candidates for antimicrobial treatments .

Case Study 1: Sulfoethylation of Cellulose

A study investigated the effects of different reaction mediums on the sulfoethylation process using NaCES. The results indicated that using NaCES in IPA led to a total DSSE ranging from 0.12 to 0.60 depending on reaction conditions like temperature and duration. The study concluded that NaCES is an effective agent for enhancing cellulose's functional properties .

| Sample ID | Reaction Medium | Temperature (°C) | Duration (h) | Total DSSE |

|---|---|---|---|---|

| SEC8 | Cyclohexane | 65 | 5 | 0.16 |

| SEC9 | Cyclohexane | 80 | 5 | 0.31 |

| SEC3b | IPA | 80 | 5 | 0.60 |

Case Study 2: Mechanical Properties of SGO Composites

In another study, SGO was synthesized using NaCES and integrated into WPU films. The addition of SGO improved the tensile strength by up to 46.53% at optimal concentrations. The study emphasized the importance of maintaining a balance in SGO content to prevent agglomeration, which could adversely affect mechanical properties .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing sodium 2-chloroethanesulfonate monohydrate in laboratory settings?

- Methodological Answer : Synthesis typically involves sulfonation of 2-chloroethanol or its derivatives, followed by neutralization with sodium hydroxide. Key steps include controlled reaction conditions (e.g., temperature, pH) to avoid side reactions. Characterization via elemental analysis, FT-IR (to confirm sulfonate group at ~1040 cm⁻¹), and NMR (¹H/¹³C for structural confirmation) is critical. Purity can be assessed using HPLC with UV detection .

Q. How can researchers characterize the crystalline structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions and hydrogen bonding networks . For powder samples, pair X-ray diffraction (PXRD) with Rietveld refinement. Thermal analysis (TGA/DSC) can confirm hydration states by monitoring mass loss at ~100°C (water release) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in airtight, light-protected containers at RT (hygroscopic nature requires desiccants) .

- First Aid : For skin contact, wash with soap/water for 15+ minutes. For eye exposure, irrigate with saline for 10–15 minutes and seek medical attention .

Advanced Research Questions

Q. How can thermal stability and decomposition pathways of this compound be studied?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert/oxidizing atmospheres to identify decomposition thresholds (e.g., ~130°C for monohydrate dehydration). Couple with mass spectrometry (TGA-MS) to detect volatile byproducts (e.g., SO₂, HCl). Compare kinetic models (e.g., Flynn-Wall-Ozawa) to deduce degradation mechanisms .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, ionic strength). For example, employ a central composite design to optimize aqueous solubility measurements. Validate results with dynamic light scattering (DLS) to detect aggregation artifacts .

Q. How does this compound interact with reducing agents, and what hazards arise?

- Methodological Answer : Reductive cleavage of the sulfonate group may release toxic gases (e.g., H₂S). Test reactivity under controlled conditions (e.g., with NaBH₄ or Zn/HCl) using gas chromatography (GC) for byproduct analysis. Mitigate risks by conducting reactions in sealed systems with scrubbers .

Q. What computational tools are suitable for modeling the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) can predict bond dissociation energies and charge distribution. Visualize molecular orbitals and electrostatic potentials using ORTEP-3 for crystallographic validation .

Q. How can researchers assess batch-to-batch purity variations in synthesized this compound?

- Methodological Answer : Combine ion chromatography (IC) for sulfonate quantification with ICP-OES to detect trace metals (e.g., Na⁺/Cl⁻ ratios). For organic impurities, use LC-MS with a C18 column and gradient elution .

Q. What strategies mitigate hygroscopicity-related challenges during storage and handling?

- Methodological Answer : Store in vacuum-sealed containers with silica gel. For experiments requiring anhydrous conditions, pre-dry the compound at 60°C under vacuum for 24 hours. Monitor water content via Karl Fischer titration .

Q. How can the oxidizing potential of this compound be quantified?

Properties

CAS No. |

15484-44-3 |

|---|---|

Molecular Formula |

C2H4ClNaO3S |

Molecular Weight |

166.56 g/mol |

IUPAC Name |

sodium;2-chloroethanesulfonate |

InChI |

InChI=1S/C2H5ClO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1 |

InChI Key |

BVIXLMYIFZGRBH-UHFFFAOYSA-M |

SMILES |

C(CCl)S(=O)(=O)[O-].O.[Na+] |

Canonical SMILES |

C(CCl)S(=O)(=O)[O-].[Na+] |

Key on ui other cas no. |

15484-44-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.